N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10908152
InChI: InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22)
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.4 g/mol

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC10908152

Molecular Formula: C19H14N2O2S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide -

Specification

Molecular Formula C19H14N2O2S
Molecular Weight 334.4 g/mol
IUPAC Name N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22)
Standard InChI Key GPPRTSAWONLQPA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Introduction

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is an organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a benzothiazole moiety with a furan-2-carboxamide group, which contributes to its biological activity and chemical reactivity.

Synthesis

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. These steps may include the formation of the benzothiazole ring, followed by its coupling with the phenyl group, and finally, the incorporation of the furan-2-carboxamide moiety. Optimized conditions such as temperature control, choice of solvents, and catalyst use are crucial for maximizing yield and purity during synthesis.

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action involves interaction with key molecular targets such as enzymes and receptors associated with cell wall synthesis in bacteria and fungi. This interaction disrupts critical metabolic pathways, leading to cell death and inhibition of growth.

Biological ActivityTargetMechanism
AntimicrobialBacterial cell wall synthesis enzymesDisruption of cell wall synthesis
AntifungalFungal cell wall synthesis enzymesDisruption of cell wall synthesis
AnticancerCancer cell proliferation pathwaysInhibition of cell proliferation

Research Findings and Applications

Research on N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide has demonstrated its potential as a lead compound in drug discovery efforts targeting infectious diseases and cancer treatment. The unique combination of benzothiazole and furan rings enhances its ability to interact with specific biological targets, potentially leading to therapeutic applications.

ApplicationPotential Use
Infectious DiseasesAntimicrobial and antifungal treatments
Cancer TreatmentInhibition of cancer cell proliferation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator